(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate typically involves the reaction of 5-nitrofurfural with cyclohexylamine and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of reactive intermediates.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Medicine: Explored as a potential pro-drug for targeted drug delivery, especially in hypoxic tumor environments.
Industry: Utilized in the development of new materials and as a stabilizer in certain industrial processes
Wirkmechanismus
The mechanism of action of (5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate involves its interaction with biological molecules. The nitrofuran moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can damage cellular components. This compound may target specific enzymes or pathways, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Another nitrofuran derivative with potential antimicrobial properties.
Pyrrolopyrazine derivatives: Compounds with similar biological activities, including antimicrobial and anticancer effects.
Uniqueness
(5-Nitrofuran-2-yl)methyl cyclohexylcarbamodithioate is unique due to its combination of a nitrofuran moiety and a cyclohexylcarbamodithioate group. This structure imparts specific chemical reactivity and stability, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
57905-51-8 |
---|---|
Molekularformel |
C12H16N2O3S2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(5-nitrofuran-2-yl)methyl N-cyclohexylcarbamodithioate |
InChI |
InChI=1S/C12H16N2O3S2/c15-14(16)11-7-6-10(17-11)8-19-12(18)13-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,18) |
InChI-Schlüssel |
MFDJXVPRLUOPHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=S)SCC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.